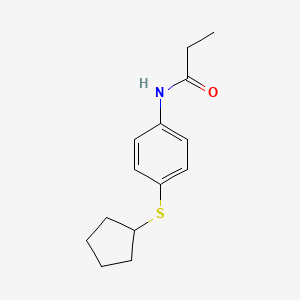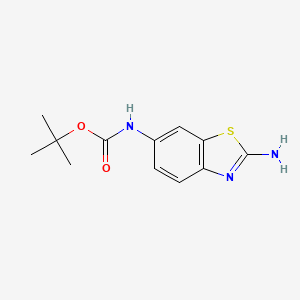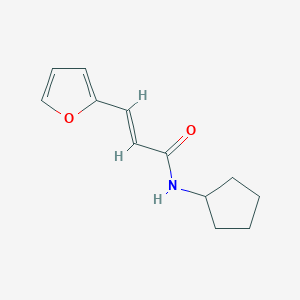
n-Cyclopentyl-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Cyclopentyl-3-(furan-2-yl)acrylamide is an organic compound that features a cyclopentyl group attached to an acrylamide moiety, which is further substituted with a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-3-(furan-2-yl)acrylamide typically involves the reaction of cyclopentylamine with furan-2-carboxylic acid, followed by the formation of the acrylamide moiety. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
n-Cyclopentyl-3-(furan-2-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-Cyclopentyl-3-(furan-2-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of n-Cyclopentyl-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic sites in enzymes. These interactions can modulate the activity of target proteins and influence various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- n-Cyclopentyl-3-(5-phenyl-2-furyl)acrylamide
- n-Cyclohexyl-3-(5-phenyl-2-furyl)acrylamide
- 2-Cyano-3-(5-phenyl-2-furyl)acrylamide
Uniqueness
n-Cyclopentyl-3-(furan-2-yl)acrylamide is unique due to its specific combination of a cyclopentyl group, a furan ring, and an acrylamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
(E)-N-cyclopentyl-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C12H15NO2/c14-12(13-10-4-1-2-5-10)8-7-11-6-3-9-15-11/h3,6-10H,1-2,4-5H2,(H,13,14)/b8-7+ |
Clave InChI |
FCCRHMLMVXSFJR-BQYQJAHWSA-N |
SMILES isomérico |
C1CCC(C1)NC(=O)/C=C/C2=CC=CO2 |
SMILES canónico |
C1CCC(C1)NC(=O)C=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone](/img/structure/B14914952.png)
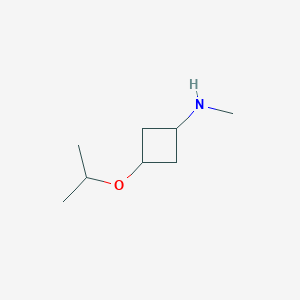

![(4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14914992.png)
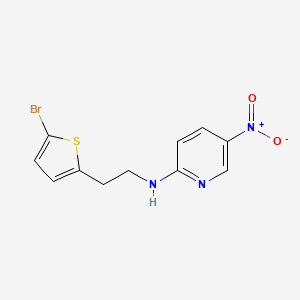

![3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B14915011.png)
![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)
![2-Bromo-6,9-dihydropyrido[1,2-a]indole](/img/structure/B14915023.png)

